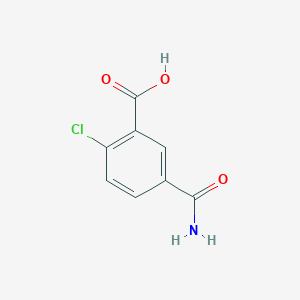
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclopentyl urea moiety
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable catalyst.
Introduction of the fluorophenyl group: This step involves the fluorination of a phenyl ring, which can be accomplished using reagents such as Selectfluor.
Cyclopentyl urea formation: The final step involves the reaction of cyclopentylamine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common conditions for these reactions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the major products formed depend on the specific reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-(1-phenylcyclopentyl)urea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(1-(4-fluorophenyl)cyclopentyl)urea: The position of the fluorine atom is different, potentially leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C16H23FN2O |
|---|---|
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
1-tert-butyl-3-[1-(3-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C16H23FN2O/c1-15(2,3)18-14(20)19-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
NRHCAOWWIHRRBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NC1(CCCC1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
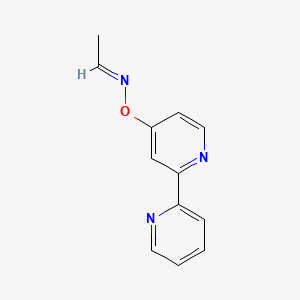
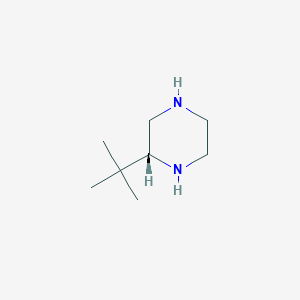
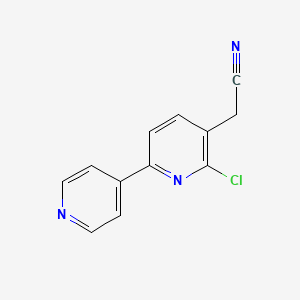

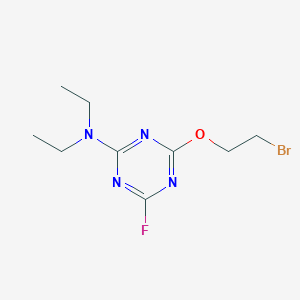

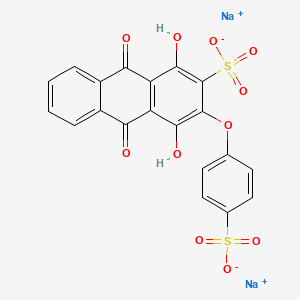
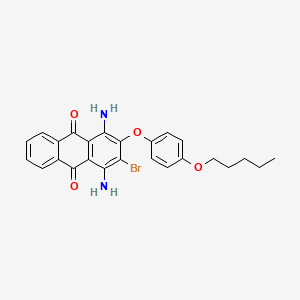
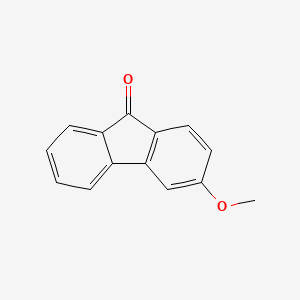
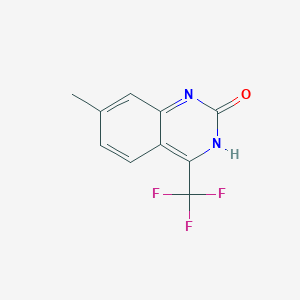
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
